N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine
Overview
Description
N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with 1H-indole-3-carboxaldehyde, followed by cyclization under acidic conditions to form the imidazo[1,2-a]pyrazine core. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted imidazo[1,2-a]pyrazines with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine has shown potential as a biological probe in studying enzyme interactions and cellular processes. Its ability to bind to specific receptors makes it useful in biochemical assays.
Medicine: This compound has been investigated for its pharmacological properties, including its potential as an anticancer agent. Its interaction with cellular targets can inhibit the growth of cancer cells, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The resulting conformational changes in the target molecules can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the substituents attached to the core.
Indoles: Compounds containing the indole moiety, such as tryptophan derivatives, exhibit similar biological activities.
Chlorophenyl derivatives: Other chlorophenyl-containing compounds can have comparable chemical properties and applications.
Uniqueness: N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine stands out due to its specific combination of functional groups, which provides unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5/c21-13-5-7-14(8-6-13)24-20-19(25-18-12-22-9-10-26(18)20)16-11-23-17-4-2-1-3-15(16)17/h1-12,23-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKBPDOADJLOID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N4C=CN=CC4=N3)NC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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